molecular formula C14H18O4S B3034509 Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate CAS No. 1821022-18-7

Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate

Cat. No.: B3034509
CAS No.: 1821022-18-7
M. Wt: 282.36
InChI Key: IWUXUMPMYUOEIY-CQSZACIVSA-N
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Description

Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS 1821022-18-7) is a chiral ester featuring a pent-4-enoate backbone with a methylsulfonyl group and a methyl branch at the C2 position. Its molecular formula is C₁₄H₁₈O₄S (MW 282.36). The (R)-configuration at C2 and the conjugated pent-4-enoate system contribute to its stereochemical and electronic properties. The compound is commercially available for research purposes, though its specific applications remain under investigation .

Properties

IUPAC Name

benzyl (2R)-2-methyl-2-methylsulfonylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXUMPMYUOEIY-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of functional groups, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The sulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural motifs—methylsulfonyl, pent-4-enoate, and benzyl ester—are compared below with analogous molecules.

Table 1: Structural and Functional Comparison
Compound Name Key Features Biological/Industrial Relevance Key Properties References
Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate (R)-C2 stereochemistry; methylsulfonyl; pent-4-enoate; benzyl ester Research chemical (potential drug/material) MW 282.36; CAS 1821022-18-7
Aldoxycarb (CAS 1646-88-4) Methylsulfonyl; carbamoyl oxime Pesticide (insecticide/acaricide) Metabolic stability via sulfonyl group
(S)-Methyl 4-fluoro-2-(1,3-dioxoisoindolin-2-yl)pent-4-enoate Fluorine at C4; pent-4-enoate; isoindolinone Stereoselective synthesis Altered polarity due to fluorine
2-Methyl-5-(methylsulfonyl)benzoylguanidine Methylsulfonyl; benzoylguanidine; 2-methyl substitution Na+/H+ antiporter inhibitor Enhanced activity via steric hindrance
Pent-4-enoic acid Free carboxylic acid; pent-4-enoate Mitochondrial beta-oxidation inhibitor Prodrug potential for ester derivatives

Electronic and Steric Effects

  • Methylsulfonyl Group: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing moiety. In nonlinear optical materials, sulfonyl groups exhibit lower hyperpolarizability (β) than nitro (-NO₂) groups but offer superior transparency in the visible spectrum, making them viable for optoelectronic applications . In pharmaceuticals, sulfonyl groups enhance metabolic stability compared to sulfoxides or thioethers, as seen in aldicarb’s oxidation to aldoxycarb .
  • Methyl Branch at C2 :
    The 2-methyl substitution imposes conformational restriction, a feature critical in Na+/H+ antiporter inhibitors (e.g., 2-methyl-5-(methylsulfonyl)benzoylguanidine), where steric hindrance optimizes target binding .

Stereochemical Considerations

The (R)-configuration at C2 distinguishes the target compound from its (S)-enantiomer. Evidence from phosphine-catalyzed γ-additions shows that stereochemistry in similar pentenoate derivatives (e.g., (R,E)-4-((S)-4-benzyl-oxazolone)pent-2-enoate) dictates reaction pathways and product selectivity .

Metabolic and Functional Insights

  • Pent-4-enoate Backbone: Pent-4-enoic acid derivatives inhibit mitochondrial beta-oxidation by forming CoA adducts . The benzyl ester in the target compound may act as a prodrug, requiring hydrolysis to release the active pent-4-enoic acid.
  • Benzyl Ester :
    Benzyl esters are commonly used to enhance lipophilicity and cellular uptake. For example, benzyl-protected pyridylacetic acid esters resist esterase hydrolysis, prolonging activity in enzyme inhibitors .

Drug Design and Enzyme Inhibition

  • The methylsulfonyl group’s electron-withdrawing nature may stabilize transition states in enzyme-substrate interactions. In acetylcholinesterase inhibitors, rigid analogues with sulfonyl-like groups (e.g., E2020) exhibit nanomolar potency .
  • Steric effects from the 2-methyl group mirror findings in benzoylguanidine Na+/H+ antiporter inhibitors, where substitution enhances target affinity by ~27-fold .

Biological Activity

Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈O₄S
  • Molecular Weight : 282.36 g/mol
  • CAS Number : 1942858-50-5

The compound features a benzyl group, a methylsulfonyl group, and a pent-4-enoate moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to:

  • Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.
  • Enzyme Modulation : Interaction with thiol groups in proteins can significantly affect enzyme function, thereby influencing various cellular processes and signaling pathways.

Biological Activities

Research has identified several key areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anticancer Potential : The compound's ability to interact with specific molecular targets suggests potential applications in cancer therapy. Its effects on cell signaling pathways may contribute to inhibiting tumor growth.
  • Cytochrome P450 Inhibition : Interaction studies indicate that this compound may inhibit certain cytochrome P450 enzymes, which could have implications for drug metabolism and efficacy.

Research Findings and Case Studies

A review of the literature reveals various studies exploring the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibited significant antimicrobial effects
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited cytochrome P450 enzymes

Case Study: Anticancer Activity

A study published in Organic & Biomolecular Chemistry investigated the anticancer properties of this compound. The compound was tested on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. Notably, it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate?

Answer:
The synthesis typically involves sulfonylation of a precursor alcohol or thioether. For example:

  • Sulfonylation : Methanesulfonyl chloride in pyridine is a standard reagent for introducing the methylsulfonyl group. This method ensures high yields while maintaining stereochemical integrity .
  • Oxidation : If starting from a thioether intermediate, oxidation with potassium permanganate (under acidic or neutral conditions) can yield the sulfone .
  • Enantiomeric control : Chiral auxiliaries or asymmetric catalysis may be used to achieve the (R)-configuration, followed by benzyl ester protection of the carboxylate group.

Advanced: How can enantiomeric purity be optimized during synthesis, and what analytical techniques validate it?

Answer:

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. Crystallization in chiral solvents (e.g., ethyl lactate) can enhance purity .
  • Validation : Polarimetry and chiral shift reagents in 1H NMR^{1}\text{H NMR} are preliminary tools. For definitive confirmation, single-crystal X-ray diffraction (using SHELX for refinement) provides absolute configuration .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify key functional groups (e.g., sulfonyl at ~3.1 ppm for SO2CH3\text{SO}_2\text{CH}_3) and olefinic protons (~5.3 ppm for pent-4-enoate) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : ORTEP-III-generated thermal ellipsoid plots (via SHELX-refined data) resolve stereochemistry and bond lengths .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

  • Cross-validation : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC NMR to assign ambiguous signals. For crystallographic discrepancies (e.g., disorder in the benzyl group), refine data using SHELXL’s TWIN/BASF commands .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassignments .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats. The sulfonyl group may cause skin irritation, as seen in structurally related pesticides .
  • Ventilation : Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., benzyl alcohol).
  • Waste disposal : Quench residual methanesulfonyl chloride with ice-cold sodium bicarbonate before disposal .

Advanced: What mechanistic insights exist for the reactivity of the methylsulfonyl group in this compound?

Answer:

  • Nucleophilic substitution : The sulfonyl group acts as a leaving group under strong basic conditions (e.g., LiAlH4_4 reduction yields hydrocarbons) .
  • Radical reactions : In photochemical studies, the sulfonyl group stabilizes adjacent radicals, enabling C–H functionalization .
  • Electrophilic reactivity : The electron-withdrawing nature of SO2CH3\text{SO}_2\text{CH}_3 enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions) .

Basic: What purification strategies are effective for isolating the target compound?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate sulfone byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis and HPLC (>98% purity) .

Advanced: How can computational modeling predict the compound’s bioactivity or reaction pathways?

Answer:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzymes, such as sulfotransferases, to predict metabolic pathways .
  • Reactivity prediction : DFT calculations (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals to identify sites for electrophilic/nucleophilic attacks .

Basic: What are the documented stability profiles under varying conditions?

Answer:

  • Thermal stability : Decomposition above 200°C (TGA data). Store at 2–8°C in amber vials to prevent light-induced radical reactions .
  • Hydrolytic stability : Stable in neutral aqueous solutions but degrades in acidic/basic media via ester hydrolysis. Monitor by pH-adjusted HPLC .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in metabolic or kinetic studies?

Answer:

  • Tracer studies : 13C^{13}\text{C}-labeling at the methylsulfonyl group tracks metabolic fate in vivo (e.g., using LC-MS/MS) .
  • Kinetic isotope effects (KIE) : 2H^{2}\text{H}-labeling at the pent-4-enoate β-carbon elucidates rate-determining steps in elimination reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 2
Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate

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